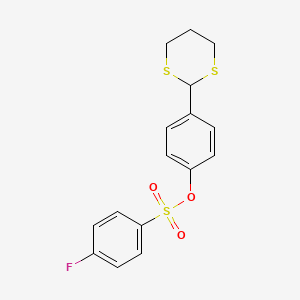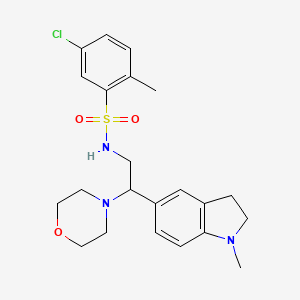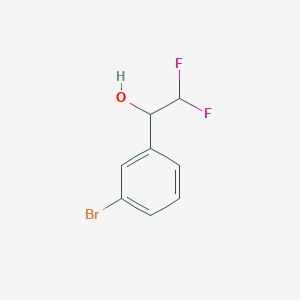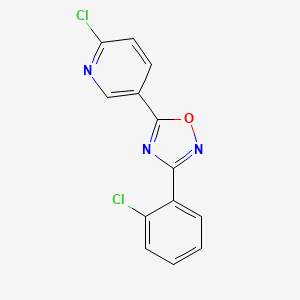
4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, indicating the potential for complex synthesis pathways involving sulfonamide groups. Similarly, paper details the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which involves starting from substituted benzaldehydes. These examples suggest that the synthesis of the target compound would likely involve multiple steps, including the introduction of the 1,3-dithian-2-yl group and the sulfonate moiety.
Molecular Structure Analysis
The molecular structure of benzenesulfonate derivatives can significantly influence their physical properties and reactivity. For example, the introduction of a fluorine atom in the ortho position to the sulfonamide group on the phenyl ring was found to preserve COX-2 potency and increase selectivity in COX inhibitors, as discussed in paper . This indicates that the presence of a fluorine atom in the target compound could similarly affect its molecular properties and potential biological activity.
Chemical Reactions Analysis
Benzenesulfonates are known to participate in various chemical reactions. Paper explores the solvolysis of 4-phenylbutyl p-nitrobenzenesulfonate, demonstrating the potential for π-participation during solvolysis. This suggests that the target compound might also undergo solvolysis, with the possibility of cyclization or other reaction pathways depending on the solvent and conditions used.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonate derivatives can be quite diverse. Paper investigates the photophysics of 1,4-diethynyl-2-fluorobenzene, revealing how aggregation and planarization can affect the absorption and emission spectra. Although the target compound is not directly studied, it can be inferred that its physical properties, such as solubility, fluorescence, and absorption characteristics, would be influenced by its molecular structure, including the presence of the 1,3-dithian-2-yl and fluorobenzenesulfonate groups.
Scientific Research Applications
Cyclooxygenase Inhibition : A study by Hashimoto et al. (2002) found that introducing a fluorine atom to benzenesulfonamide derivatives, similar in structure to 4-fluorobenzenesulfonates, increased COX-2 potency and selectivity, which could be beneficial for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Activation of Hydroxyl Groups : Chang et al. (1992) demonstrated that 4-fluorobenzenesulfonyl chloride, a compound similar to 4-(1,3-Dithian-2-yl)phenyl 4-fluorobenzenesulfonate, is effective for activating hydroxyl groups on various solid supports for covalently attaching biological materials, indicating potential applications in bioselective separation processes (Chang et al., 1992).
Antioxidant Activity for Lubricating Oils : Habib et al. (2014) synthesized derivatives of benzenesulfonate and evaluated them as antioxidants and corrosion inhibitors for lubricating oil, with some compounds showing high effectiveness (Habib et al., 2014).
Facile Detection of H2S in Serum : Lee et al. (2020) developed a fluorescent probe based on a benzenesulfonate derivative for detecting hydrogen sulfide in serum, demonstrating its utility in sensitive and selective biochemical assays (Lee et al., 2020).
Optical Analysis of Organic Materials : A study by Antony et al. (2019) involved synthesizing a pyridinium compound of styrenesulfonate, showcasing its application in optical analysis and nonlinear optical properties, which could be relevant for advanced materials research (Antony et al., 2019).
properties
IUPAC Name |
[4-(1,3-dithian-2-yl)phenyl] 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3S3/c17-13-4-8-15(9-5-13)23(18,19)20-14-6-2-12(3-7-14)16-21-10-1-11-22-16/h2-9,16H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVXWTLTKSGTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)
![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B3005360.png)
![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)



![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B3005376.png)